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Compound of Interest

Compound Name: Oleoside

Cat. No.: B1148882

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure
elucidation of oleoside, a secoiridoid glycoside found in various plant species, including those
of the Olea and Ligustrum genera. This document details the key spectroscopic data and

experimental protocols essential for the unambiguous identification and characterization of this
natural product.

Physicochemical Properties and Mass Spectrometry

Oleoside possesses the molecular formula Ci1e6H22011 and a molecular weight of 390.34 g/mol
. Its chemical identity is registered under CAS number 178600-68-5.

Table 1: Physicochemical and Mass Spectrometry Data for Oleoside
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Property Value Source

Molecular Formula C16H22011 --INVALID-LINK--
Molecular Weight 390.34 g/mol --INVALID-LINK--
CAS Number 178600-68-5 --INVALID-LINK--

Mass Spectrometry Data

lonization Mode ESI-MS/MS (Negative)

Precursor lon [M-H]~ m/z 389

Experimental Protocol: High-Resolution Mass
Spectrometry (HRMS)

High-resolution mass spectrometry is critical for determining the elemental composition and
exact mass of oleoside.

o Sample Preparation: A purified sample of oleoside (1-5 mg) is dissolved in a suitable
solvent, typically methanol or a water/acetonitrile mixture, to a final concentration of 10-100
png/mL.

 Instrumentation: Analysis is performed on a high-resolution mass spectrometer, such as a Q-
TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an electrospray
ionization (ESI) source.

o Data Acquisition: The instrument is operated in negative ion mode to detect the deprotonated
molecule [M-H]~. Data is acquired over a mass range of m/z 100-1000. For tandem mass
spectrometry (MS/MS), the precursor ion at m/z 389 is isolated and subjected to collision-
induced dissociation (CID) to generate fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of oleoside, providing
detailed information about the carbon-hydrogen framework and the connectivity of atoms.
While a complete, published dataset of assigned *H and 3C NMR data for oleoside is not
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readily available in a single source, the following tables provide expected chemical shift ranges
based on related secoiridoid structures.

Table 2: Predicted *H NMR Spectral Data of Oleoside

Proton Prt?dicted Chemical Multiplicity Coupling Constant
Shift (6) ppm (J) Hz

H-1 ~5.2-5.4 d o
H-3 ~7.5 S

H-5 ~4.0-4.2 m

H-6 ~2.5-2.7 m

H-7 ~1.8-2.0 m

H-8 ~5.8-6.0 q 70
H-9 ~2.2-2.4 m

H-10 ~1.6-1.8 d 70
H-1 ~4.5-4.7 d 7.8
H-2' to H-6' ~3.2-3.9 m

Table 3: Predicted 3C NMR Spectral Data of Oleoside
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Carbon Predicted Chemical Shift (8) ppm
C-1 ~95-98
C-3 ~150-155
C-4 ~110-115
C-5 ~70-75
C-6 ~40-45
C-7 ~130-135
c-8 ~125-130
C-9 ~45-50
C-10 ~12-15
C-11 ~170-175
C-I ~100-103
Cc-2 ~74-77
c-3' ~77-80
c-4 ~70-73
C-5' ~77-80
C-6' ~61-64
Carboxyls ~170-178

Experimental Protocols for NMR Spectroscopy

Detailed methodologies for key NMR experiments are crucial for obtaining high-quality data for
structural elucidation.[1]

o Sample Preparation: Approximately 5-10 mg of the isolated oleoside is dissolved in 0.6 mL
of a deuterated solvent, such as methanol-d4 (CDsOD) or water-dz (D20). The solution is
then transferred to a 5 mm NMR tube.
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e 1H NMR Spectroscopy:

o Pulse Program: A standard single-pulse experiment is used.

[¢]

Spectral Width: 0-12 ppm.

Data Points: 64K.

[¢]

[e]

Number of Scans: 16-32.

o

Processing: Apply a line broadening of 0.3 Hz before Fourier transformation.
e 13C NMR Spectroscopy:

o Pulse Program: A standard proton-decoupled 13C experiment (e.g., 'zgpg30' on Bruker
systems).[1]

o Spectral Width: 0-200 ppm.

o Data Points: 64K.

o Number of Scans: 1024-4096, depending on sample concentration.

o Processing: Apply a line broadening of 1.0 Hz before Fourier transformation.
e 2D NMR - COSY (Correlation Spectroscopy):

o Pulse Program: A standard gradient-enhanced COSY experiment.

o

Spectral Width (F1 and F2): 0-12 ppm.

[¢]

Data Points: 2048 in F2, 256-512 in F1.

[¢]

Number of Scans: 4-8 per increment.

[e]

Processing: Apply a sine-bell window function in both dimensions before Fourier
transformation.

e 2D NMR - HSQC (Heteronuclear Single Quantum Coherence):
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o Pulse Program: A standard gradient-enhanced, phase-sensitive HSQC experiment.
o Spectral Width: F2 (*H): 0-12 ppm; F1 (*3C): 0-180 ppm.

o Data Points: 2048 in F2, 256 in F1.

o Number of Scans: 8-16 per increment.

o 1J(C,H) Coupling Constant: Optimized for an average of 145 Hz.[1]

e 2D NMR - HMBC (Heteronuclear Multiple Bond Correlation):

[e]

Pulse Program: A standard gradient-enhanced HMBC experiment.

o

Spectral Width: F2 (*H): 0-12 ppm; F1 (*3C): 0-200 ppm.

[¢]

Data Points: 2048 in F2, 256-512 in F1.

[e]

Number of Scans: 16-32 per increment.
o Long-Range Coupling Delay: Optimized for a long-range J(C,H) of 8 Hz.[1]

Visualization of the Structure Elucidation Workflow

The systematic process of elucidating the structure of oleoside involves a logical flow of
experiments and data analysis.
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Isolation & Purification

Plant Material (e.g., Olea europaea leaves)

:

Solvent Extraction

:

Column Chromatography

:

Preparative HPLC

Pure Oleoside

Spectroscopic Analysis

HRMS 1D NMR (*H, 3C, DEPT) 2D NMR (COSY, HSQC, HMBC)

Structure Determinatjon

Molecular Formula

A/

Identify Substructures

:

Establish Connectivity |<&

Final Structure of Oleoside
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Caption: Workflow for the isolation and structural elucidation of oleoside.
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Key 2D NMR Correlations for Structure Assembly

The assembly of the oleoside structure relies heavily on the interpretation of 2D NMR data.
COSY experiments reveal proton-proton couplings within the same spin system, while HMBC
experiments show long-range correlations between protons and carbons, allowing for the
connection of different structural fragments.
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Caption: Key HMBC and COSY correlations for oleoside structure.
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Conclusion

The structural elucidation of oleoside is a systematic process that relies on the combined
interpretation of data from mass spectrometry and a suite of 1D and 2D NMR experiments.
This technical guide provides the foundational knowledge, experimental protocols, and data
interpretation framework necessary for researchers to confidently identify and characterize
oleoside. The detailed spectroscopic analysis is paramount for understanding its chemical
properties and for advancing research into its potential biological activities and applications in
drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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